Product packaging for Etonogestrel-D6 (major)(Cat. No.:)

Etonogestrel-D6 (major)

Cat. No.: B1165245
M. Wt: 330.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Deuterated Steroids in Contemporary Chemical and Biological Sciences

Deuterated steroids, including Etonogestrel-D6, have become indispensable in modern scientific inquiry. arkat-usa.orgresearchgate.net The introduction of deuterium (B1214612) into a steroid molecule provides a subtle yet powerful label that can be readily detected by advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.orgresearchgate.net This isotopic labeling allows researchers to trace the metabolic fate of steroids in biological systems, elucidate complex biochemical pathways, and improve the accuracy of quantitative analyses. oup.comnih.govnih.gov

The use of deuterated compounds has a rich history, with early applications focusing on understanding reaction mechanisms and kinetics. arkat-usa.orgsnnu.edu.cn In recent decades, their role has expanded significantly, especially within pharmaceutical and biomedical research. snnu.edu.cnmusechem.com The ability to distinguish a deuterated compound from its naturally occurring, non-deuterated counterpart is fundamental to its utility as an internal standard in quantitative assays, ensuring precision and reliability in measuring drug concentrations in biological matrices like plasma and serum. researchgate.netinnovareacademics.innih.gov

Significance of Etonogestrel (B1671717) and its Deuterated Analog in Biomedical Research

Etonogestrel is the biologically active metabolite of the prodrug desogestrel (B1670305) and functions by interacting with progesterone (B1679170) and estrogen receptors. nih.govguidetopharmacology.org Its primary mechanism of action involves the suppression of ovulation, thickening of cervical mucus, and alteration of the endometrium. researchgate.net Given its widespread clinical use, understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is of paramount importance.

Etonogestrel-D6 serves as a critical analytical tool in these pharmacokinetic studies. veeprho.comresearchgate.net When used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods, it allows for the precise quantification of etonogestrel in biological samples. researchgate.netinnovareacademics.in This is crucial for assessing drug exposure, investigating potential drug-drug interactions, and understanding the variability in drug response among individuals. nih.govnih.gov The stable isotope-labeled analog co-elutes with the unlabeled drug during chromatography but is distinguished by its higher mass, enabling accurate measurement by the mass spectrometer. researchgate.neticr.ac.uk

Overview of Deuteration Strategies and Their Research Implications for Pharmaceutical Compounds

The process of replacing hydrogen with deuterium in a molecule, known as deuteration or isotopic labeling, can be achieved through various synthetic strategies. researchgate.netsnnu.edu.cn These methods range from simple hydrogen-deuterium exchange reactions to more complex multi-step syntheses. snnu.edu.cnnih.gov The choice of strategy depends on the desired position of the deuterium atoms and the chemical nature of the target molecule. researchgate.netsnnu.edu.cn For instance, methods have been developed for the site-selective deuteration of organic compounds, which is particularly valuable for studying specific metabolic pathways. snnu.edu.cn

The primary research implications of deuterating pharmaceutical compounds are twofold:

Bioanalytical Applications : As previously mentioned, deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry. arkat-usa.orgnih.govsigmaaldrich.com Their use minimizes analytical variability and matrix effects, leading to highly accurate and reproducible data. researchgate.net This is essential for regulatory submissions and clinical trial data analysis.

Pharmacokinetic Modification (The "Deuterium Switch") : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. arkat-usa.org By strategically placing deuterium at sites of metabolism, it is possible to alter a drug's pharmacokinetic profile, potentially leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life. musechem.comresearchgate.net This "deuterium switch" approach has gained significant traction in drug discovery and development, with several deuterated drugs having received regulatory approval. researchgate.netsnnu.edu.cnresearchgate.net

In the context of Etonogestrel-D6, its primary application lies in the bioanalytical realm, where it facilitates robust and reliable quantification of etonogestrel. veeprho.comresearchgate.netinnovareacademics.in

Table of Physicochemical Properties: Etonogestrel vs. Etonogestrel-D6 (major)

Property Etonogestrel Etonogestrel-D6 (major)
IUPAC Name (8S,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-11-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (8S,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-11-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d6 synzeal.com
Molecular Formula C₂₂H₂₈O₂ nih.gov C₂₂H₂₂D₆O₂ veeprho.comaxios-research.com
Molecular Weight 324.5 g/mol synzeal.com 330.50 g/mol veeprho.comaxios-research.com
Appearance White to Off-white Solid White to Off-white Solid
Solubility Soluble in Chloroform, Methanol Soluble in Chloroform, Methanol
Parent Drug Etonogestrel veeprho.com Etonogestrel veeprho.com

| Primary Use in Research | Active pharmaceutical ingredient for study | Internal standard for analytical and pharmacokinetic research veeprho.comresearchgate.netinnovareacademics.in |

Table of Compound Names Mentioned

Compound Name
Androsterone
Chlormadinone acetate
Desogestrel
Dihydrotestosterone
Drospirenone
Estradiol
Ethinyl estradiol
Etonogestrel
Etonogestrel-D6 (major)
Etonogestrel-d7
Etiocholanolone
Levonorgestrel
Medroxyprogesterone acetate
Norethisterone
Progesterone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22D6O2 B1165245 Etonogestrel-D6 (major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22D6O2

Molecular Weight

330.49

Appearance

Purity:99.9% by HPLC; 99% atom DWhite crystals

Synonyms

13-Ethyl-17b-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-D6

Origin of Product

United States

Synthetic Methodologies for Deuterated Etonogestrel Analogs

Chemical Synthesis Approaches for Stereoselective and Regioselective Deuterium (B1214612) Incorporation

The introduction of deuterium at specific positions within the etonogestrel (B1671717) framework requires carefully designed synthetic strategies to control stereoselectivity and regioselectivity. This often involves the development of suitable precursor compounds and the application of specialized catalytic and stoichiometric reactions.

Development of Precursor Compounds for Etonogestrel Deuteration

The synthesis of deuterated etonogestrel analogs typically commences with the preparation of a suitable precursor that allows for the introduction of deuterium at a late stage. Common strategies involve the use of precursors with functional groups that can be readily converted to a deuterated moiety. For instance, a common precursor in the synthesis of etonogestrel is a steroid with a protected 3-keto group, which can be deprotected in the final steps of the synthesis.

One established synthetic route to etonogestrel involves starting from 13β-ethyl-1,3,5(10),8(9)-estratetraene-17-ol. This precursor can undergo a series of reactions to construct the full etonogestrel skeleton. For the purpose of deuteration, intermediates along this pathway can be strategically modified. For example, a precursor containing a ketone at a position desired for deuteration can be synthesized, allowing for subsequent α-deuteration.

Precursor CompoundKey Features for Deuteration
13β-ethyl-gon-4-ene-3,17-dioneContains two ketone groups that can be targeted for α-deuteration.
Desogestrel (B1670305)The immediate precursor to etonogestrel, which can be oxidized to introduce the 3-keto group. Deuteration could potentially be performed on desogestrel before oxidation.
Steroidal intermediates with protected functional groupsProtection of existing functional groups allows for selective reactions at other sites for deuterium incorporation.

Catalytic and Stoichiometric Reactions for Site-Specific Deuterium Labeling

The site-specific incorporation of deuterium into the etonogestrel skeleton can be achieved through various catalytic and stoichiometric reactions. The choice of method depends on the desired location of the deuterium atoms and the functional groups present in the precursor molecule.

For the deuteration of steroidal ketones, superacid-catalyzed α-deuteration with D2O has been shown to be effective. rsc.org This method can achieve high levels of deuterium incorporation at the α-position to the carbonyl group. rsc.org The reaction proceeds through the formation of an enol tautomer, which then undergoes H/D exchange. rsc.org

The terminal alkyne group at the C17 position of etonogestrel is another potential site for deuteration. Base-catalyzed exchange with deuterium oxide (D2O) is a common method for labeling terminal alkynes. nih.gov For substrates that are sensitive to strong bases, silver perchlorate (B79767) can be used as a catalyst. nih.gov

Catalytic transfer hydrodeuteration using copper catalysts is an emerging technique for the selective deuteration of alkenes. proquest.comnih.gov This method could be applied to precursors of etonogestrel that contain a double bond at a specific position, allowing for the stereoselective addition of deuterium.

Isotopic Exchange Methods for Deuterium Introduction

Isotopic exchange reactions provide a direct method for introducing deuterium into a molecule by replacing hydrogen atoms. These methods can be advantageous as they often require fewer synthetic steps.

Hydrogen-Deuterium Exchange Reactions in Steroidal Skeletons

Hydrogen-deuterium (H-D) exchange reactions on the steroidal skeleton can be promoted by acids, bases, or metal catalysts. Base-catalyzed H-D exchange is particularly useful for introducing deuterium at positions α to a carbonyl group. arkat-usa.org For example, treatment of a steroidal ketone with a deuterated solvent such as D2O in the presence of a base can lead to the exchange of the α-protons for deuterium. arkat-usa.org

Acid-catalyzed exchange can also be employed, particularly for the deuteration of aromatic rings or positions adjacent to double bonds. nih.gov The efficiency and regioselectivity of H-D exchange reactions are highly dependent on the reaction conditions and the structure of the steroid.

Photochemical and Transition-Metal-Catalyzed Deuteration Techniques

Recent advancements in synthetic methodology have introduced photochemical and transition-metal-catalyzed methods for C-H deuteration. Photoredox catalysis, for instance, has been used for the deuteration of pharmaceutical compounds. princeton.edu This method often involves the use of a photocatalyst that, upon irradiation with light, can activate C-H bonds towards H-D exchange with a deuterium source like D2O. princeton.edu

Transition metals such as palladium, iridium, and rhodium are effective catalysts for H-D exchange reactions. nih.gov Palladium-on-carbon (Pd/C) in the presence of D2 has been used for the deuteration of various organic molecules. These methods can offer high levels of deuterium incorporation and, in some cases, good regioselectivity. nih.gov

Purification and Characterization of Deuterated Etonogestrel Analogs

After the synthesis and deuteration, the resulting Etonogestrel-D6 (major) must be purified and thoroughly characterized to confirm its structure and isotopic purity.

Standard chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to purify the deuterated analog from any unreacted starting materials, non-deuterated species, and other impurities. The polarity of the deuterated compound is very similar to its non-deuterated counterpart, so careful optimization of the chromatographic conditions is often necessary.

The characterization of the purified Etonogestrel-D6 (major) relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion, confirming the number of deuterium atoms incorporated. The isotopic distribution pattern in the mass spectrum provides a clear indication of the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the exact location of the deuterium atoms within the molecule.

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence for the position of deuteration.

²H NMR: Deuterium NMR spectroscopy directly observes the deuterium nuclei, providing a spectrum with signals at the chemical shifts corresponding to the deuterated positions.

¹³C NMR: The carbon-13 NMR spectrum can also be informative, as the signals for carbons attached to deuterium atoms will appear as multiplets due to C-D coupling and may experience a slight upfield isotopic shift.

Chromatographic Purification Strategies for High Isotopic Purity

Achieving high isotopic purity is critical for the intended use of Etonogestrel-D6 as an internal standard. Chromatographic techniques are indispensable for separating the desired deuterated compound from any remaining unlabeled Etonogestrel and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the purification of steroids and their analogs. dshs-koeln.denih.govnih.gov

For the purification of Etonogestrel-D6, a reversed-phase HPLC method would likely be employed. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. While the chemical properties of Etonogestrel and Etonogestrel-D6 are very similar, slight differences in their chromatographic behavior can be exploited for separation, especially with high-resolution columns and optimized elution conditions. researchgate.net

To ensure high isotopic purity, the purification process may involve multiple chromatographic steps or the use of advanced techniques like preparative HPLC. The goal is to isolate the Etonogestrel-D6 to a purity of typically >98% or higher, with a high percentage of atomic deuterium incorporation. esschemco.com The success of the purification is then verified using the spectroscopic and spectrometric methods described in the following section. The use of an optimized chromatographic purification scheme is crucial for obtaining the level of purity required for high-precision analyses. rsc.orgnih.gov

Table 2: Key Considerations for Chromatographic Purification of Etonogestrel-D6

Parameter Importance for Isotopic Purity Typical Approach
Chromatographic Mode Affects the separation mechanism.Reversed-phase HPLC is common for steroids.
Stationary Phase Determines the interaction with the analyte.C18 columns are widely used for their hydrophobicity.
Mobile Phase Composition Influences the elution and separation of compounds.A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water is often used.
Column Dimensions and Particle Size High-resolution columns with smaller particle sizes provide better separation efficiency.Analytical or semi-preparative columns with particle sizes in the range of 1.7-5 µm.
Detection Allows for the monitoring of the separation process.UV detection is common for steroids. Mass spectrometry can also be coupled to the HPLC for mass-based detection.

Spectroscopic and Spectrometric Elucidation of Deuteration Sites and Levels

Following synthesis and purification, it is essential to confirm the structural integrity of the Etonogestrel-D6 molecule, as well as the specific locations and the level of deuterium incorporation. A combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the molecular weight of Etonogestrel-D6 and confirming the presence of the six deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (C22H22D6O2), which is higher than that of the unlabeled Etonogestrel (C22H28O2). veeprho.comcleanchemlab.comesschemco.com By analyzing the isotopic cluster of the molecular ion, the isotopic enrichment (the percentage of molecules that are fully deuterated) can be calculated. researchgate.netresearchgate.netalmacgroup.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to further confirm the locations of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Etonogestrel-D6, the signals corresponding to the protons at the deuterated positions (2, 2, 4, 6, 6, and 10) will be absent or significantly reduced in intensity. This provides direct evidence of deuterium substitution at these sites.

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. The chemical shifts of the deuterium signals will be very similar to the proton signals at the same positions in the unlabeled Etonogestrel, confirming the sites of deuteration.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding carbons in the unlabeled compound. This provides further confirmation of the deuteration sites.

The IUPAC name for Etonogestrel-D6, (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d6, explicitly states the positions of the six deuterium atoms. veeprho.comcleanchemlab.com The spectroscopic data must be consistent with this structure.

Table 3: Spectroscopic and Spectrometric Data for Etonogestrel-D6 (major)

Technique Observed Feature Information Provided
High-Resolution Mass Spectrometry (HR-MS) Molecular ion peak at a mass corresponding to C22H22D6O2.Confirms the overall incorporation of six deuterium atoms and allows for the determination of isotopic purity.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern consistent with deuterium at positions 2, 2, 4, 6, 6, and 10.Provides evidence for the location of the deuterium labels.
¹H NMR Spectroscopy Absence or significant reduction of proton signals at δ values corresponding to the 2, 4, 6, and 10 positions.Confirms the sites of deuteration.
²H NMR Spectroscopy Signals at chemical shifts corresponding to the 2, 4, 6, and 10 positions.Directly observes the incorporated deuterium atoms.
¹³C NMR Spectroscopy Splitting and upfield shift of carbon signals at positions 2, 4, 6, and 10.Confirms the C-D bonds and their locations.

Advanced Analytical Techniques for Etonogestrel D6 Characterization and Quantification

Mass Spectrometry-Based Methodologies in Bioanalytical Research

Mass spectrometry stands as a cornerstone in the sensitive and selective quantification of steroid hormones and their isotopically labeled analogs. For Etonogestrel-D6, these techniques are paramount for ensuring the accuracy and reliability of bioanalytical data where it is used to correct for variations during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules within complex biological matrices, offering unparalleled selectivity and sensitivity. In the analysis of etonogestrel (B1671717), Etonogestrel-D6 is the internal standard of choice, compensating for matrix-induced signal suppression or enhancement and variability in extraction recovery.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique that isolates a specific precursor ion and monitors a unique product ion. The optimization of MRM transitions for Etonogestrel-D6 is a foundational step in the development of robust bioanalytical methods.

The optimization process commences with the direct infusion of a pure Etonogestrel-D6 standard into the mass spectrometer to identify the precursor ion. In positive ionization mode, this is typically the protonated molecule, [M+H]⁺. Given the six deuterium (B1214612) atoms, the precursor ion for Etonogestrel-D6 is observed at a mass-to-charge ratio (m/z) of 346.3. innovareacademics.in

Subsequent fragmentation of this precursor ion through collision-induced dissociation (CID) generates a spectrum of product ions. The most stable and intense product ions are then selected to create the MRM transition. A widely utilized and highly sensitive transition for Etonogestrel-D6 is the fragmentation of the precursor ion at m/z 346.3 to a product ion at m/z 130.2. innovareacademics.in The dwell time, or the time spent monitoring this specific transition, is also optimized, with 200 milliseconds being a typical value to ensure adequate data points are collected across the chromatographic peak for accurate quantification. innovareacademics.in

A notable challenge during optimization is the potential for isotopic interference from other compounds in the sample. For instance, the endogenous steroid progesterone (B1679170) has been shown to have an isotopic peak that can interfere with the MRM transition of Etonogestrel-D6. A practical strategy to overcome this is to increase the concentration of the Etonogestrel-D6 internal standard, thereby ensuring its signal is significantly greater than any interfering isotopic signal.

Table 1: Exemplary MRM Transitions for Etonogestrel and Etonogestrel-D6
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Etonogestrel340.3124.2
Etonogestrel-D6346.3130.2

Note: The specific product ions can differ based on the mass spectrometer and the applied collision energy.

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of steroids. For deuterated steroids such as Etonogestrel-D6, positive ionization mode is generally favored. This is due to the inherent chemical nature of these molecules, which can readily accept a proton to form the [M+H]⁺ ion. The ionization efficiency can be further improved by the addition of a small percentage of acid, such as 0.1% formic acid, to the mobile phase, which promotes protonation.

Several ESI source parameters are critical for optimization to achieve the best signal intensity and stability for Etonogestrel-D6:

Capillary Voltage: The voltage applied to the ESI needle, which is essential for generating a stable spray of charged droplets.

Nebulizing Gas Flow: Typically nitrogen, this gas assists in the formation of fine droplets from the eluting solvent.

Drying Gas Flow and Temperature: This heated gas aids in the evaporation of the solvent, facilitating the release of the charged analyte into the gas phase.

Source Temperature: An optimized source temperature is crucial for efficient desolvation without causing thermal degradation of the steroid.

The meticulous optimization of these parameters is vital to maximize the signal for Etonogestrel-D6 while minimizing unwanted in-source fragmentation or the formation of adducts.

High-Resolution Mass Spectrometry (HRMS) for Qualitative and Quantitative Analysis

While tandem mass spectrometry using triple quadrupole instruments is the standard for targeted quantification, high-resolution mass spectrometry (HRMS) offers distinct advantages for both the qualitative and quantitative analysis of Etonogestrel-D6. Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, allowing for the differentiation of ions with very close m/z values.

In qualitative analysis , HRMS is invaluable for confirming the elemental composition of Etonogestrel-D6 through highly accurate mass measurement of its precursor ion. This capability is essential for verifying the identity of the deuterated standard and for identifying any potential impurities or degradation products.

For quantitative analysis , HRMS can be employed in either a targeted selected ion monitoring (t-SIM) mode, which offers high sensitivity by focusing on a narrow mass range around the ion of interest, or in a full-scan mode. Full-scan acquisition detects all ions within a defined mass range, enabling retrospective analysis of the data for other compounds without pre-selecting MRM transitions. The high resolving power of HRMS is also instrumental in minimizing interferences from isobaric compounds that might not be distinguishable with a lower resolution instrument.

Isotopic Distribution Analysis and Accurate Mass Measurements

A significant strength of HRMS is its capacity for detailed isotopic distribution analysis. The theoretical isotopic pattern for Etonogestrel-D6 can be calculated from its elemental formula (C₂₂H₂₂D₆O₂). This theoretical pattern can then be compared with the experimentally measured isotopic pattern obtained from the HRMS instrument. A close match between the theoretical and experimental patterns provides strong evidence for the compound's identity and can be used to assess its isotopic purity.

Furthermore, the accurate mass measurements provided by HRMS offer a high degree of confidence in an ion's elemental composition, with mass accuracy typically within a few parts-per-million (ppm). For the [M+H]⁺ ion of Etonogestrel-D6, the measured accurate mass should closely correspond to its calculated theoretical exact mass.

Table 2: Theoretical Exact Mass of Etonogestrel and Etonogestrel-D6
CompoundFormulaMonoisotopic Mass (Da)[M+H]⁺ (Da)
EtonogestrelC₂₂H₂₈O₂324.2089325.2162
Etonogestrel-D6C₂₂H₂₂D₆O₂330.2466331.2539

Chromatographic Separations for Isotopic Analogs

The chromatographic separation of isotopic analogs like etonogestrel and Etonogestrel-D6 is a key consideration in bioanalytical method development. Ideally, for an internal standard to accurately correct for analytical variability, it should co-elute with the analyte. This co-elution ensures that both compounds are subjected to the same matrix effects at the same time, leading to more reliable quantification.

While complete chromatographic separation is generally undesirable, a significant shift in retention time can also be problematic. Therefore, method development involves the careful selection of a chromatographic column and mobile phase conditions to minimize this isotope effect and ensure near co-elution. Stationary phases such as C18 or phenyl are commonly used for steroid analysis as they provide effective retention and separation from endogenous matrix components. The mobile phase composition, gradient elution profile, and flow rate are all meticulously optimized to achieve the desired chromatographic performance, ensuring the reliable use of Etonogestrel-D6 as an internal standard.

Development of Robust UPLC and HPLC Methods for Etonogestrel-D6

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), are the techniques of choice for the bioanalysis of etonogestrel and its deuterated analogues. researchgate.netnih.govnih.gov The development of robust UPLC and HPLC methods is critical for achieving the requisite sensitivity, selectivity, and throughput for demanding bioanalytical applications.

Several studies have detailed the development of UPLC-MS/MS methods for the quantification of etonogestrel in biological matrices, often employing Etonogestrel-D6 or a similar deuterated variant as an internal standard. researchgate.netaltasciences.com These methods typically utilize reversed-phase chromatography with C18 or cyano-based columns. For instance, a rapid and sensitive UPLC-MS/MS method was developed using a C18 BEH Acquity UPLC column with a water/acetonitrile (B52724) gradient containing 0.1% formic acid, achieving a run time of 5.5 minutes. nih.govnih.gov Another method employed an Acquity UPLC HSS Cyano column with a gradient mobile phase of acetonitrile and 2.0 mM ammonium trifluoroacetate, resulting in a short run time of 2.7 minutes. nih.gov

The choice of column chemistry and mobile phase composition is crucial for optimizing the separation of Etonogestrel-D6 from endogenous matrix components and potential interferences. The addition of modifiers like formic acid or ammonium trifluoroacetate to the mobile phase serves to enhance ionization efficiency and improve peak shape in the mass spectrometer. nih.govnih.govnih.gov

Strategies for Resolution of Deuterated and Non-Deuterated Forms

In bioanalytical methods utilizing stable isotope-labeled internal standards, the ideal scenario is the co-elution of the analyte and its deuterated counterpart. This ensures that both compounds experience identical matrix effects, leading to accurate correction. However, it is a known phenomenon in reversed-phase chromatography that deuterated compounds can exhibit slightly different retention times compared to their non-deuterated analogues. This is attributed to the subtle differences in polarity, where deuterated compounds can be slightly more polar.

While complete chromatographic resolution is not always necessary due to the mass selectivity of the MS/MS detector, which can readily distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z), it is important to manage any potential chromatographic shift. In practice, the chromatographic separation is optimized to ensure that the peaks of the analyte and the deuterated internal standard are sharp, symmetrical, and elute in a region free from significant matrix interference. For example, in a UPLC-MS/MS method for etonogestrel, the retention time for etonogestrel was 1.8 minutes, while the internal standard (D8-progesterone) eluted at 2.1 minutes, indicating a slight difference in retention. nih.gov The use of a stable isotope-labeled internal standard like Etonogestrel-D6, which has a chemical structure nearly identical to the analyte, minimizes any significant chromatographic differences and ensures that both compounds behave similarly during extraction and ionization.

One study noted that progesterone contributed isotopically to the multiple reaction monitoring (MRM) transition and retention time of Etonogestrel-D6. altasciences.com To address this interference, the concentration of the internal standard was increased, which effectively minimized the contribution from endogenous progesterone. altasciences.com This highlights the importance of thorough method development and specificity testing to identify and mitigate potential interferences.

Method Validation Parameters in Quantitative Bioanalytical Studies

A comprehensive validation of the bioanalytical method is essential to ensure the reliability and accuracy of the data generated. The validation process assesses various parameters as outlined in regulatory guidelines.

Assessment of Sensitivity: Lower Limits of Detection (LOD) and Quantification (LLOQ)

The sensitivity of a bioanalytical method is defined by its Lower Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For the analysis of etonogestrel, highly sensitive methods have been developed with LLOQs in the low picogram per milliliter (pg/mL) range. For instance, a UPLC-MS/MS method for etonogestrel in serum reported an LOD of 25 pg/mL and an LLOQ of 50 pg/mL. nih.govnih.gov Another study that simultaneously determined etonogestrel and ethinyl estradiol in human plasma achieved an LLOQ of 10.0 pg/mL for etonogestrel. nih.gov

MethodMatrixLOD (pg/mL)LLOQ (pg/mL)Reference
UPLC-MS/MSSerum2550 nih.govnih.gov
UPLC-MS/MSHuman Plasma-10.0 nih.gov
LC-MS/MSHuman Plasma-50.0 researchgate.net

Evaluation of Linearity and Calibration Curve Performance across Analytical Ranges

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations.

For Etonogestrel-D6 quantification, calibration curves are typically linear over a wide range of concentrations. For example, a UPLC-MS/MS method for etonogestrel demonstrated linearity from 50 pg/mL to 2000 pg/mL with a correlation coefficient (R²) greater than 0.99. nih.govnih.gov Another LC-MS/MS method showed a linear range of 50.0–3604 pg/mL for etonogestrel. researchgate.net

MethodMatrixLinear Range (pg/mL)Correlation Coefficient (r²)Reference
UPLC-MS/MSSerum50 - 2000> 0.99 nih.govnih.gov
LC-MS/MSHuman Plasma50.0 - 3604Not specified researchgate.net
UPLC-MS/MSHuman Plasma10.00 - 2500≥ 0.9996 nih.gov
LC-MS/MSRat Plasma1200 - 240000.99955 ± 0.005 ijrpr.com

Precision, Accuracy, and Recovery Determinations in Complex Biological Matrices

Precision refers to the closeness of agreement among a series of measurements, while accuracy indicates the closeness of the measured value to the true value. Recovery is a measure of the efficiency of the extraction process. These parameters are assessed at multiple concentration levels (low, medium, and high quality control samples) in the biological matrix of interest.

ParameterMethodMatrixFindingReference
Precision (Intra-assay)UPLC-MS/MSSerum< 6% nih.gov
Precision (Inter-assay)UPLC-MS/MSSerum< 9-13% nih.gov
RecoveryUPLC-MS/MSSerum87% nih.govnih.gov
RecoveryLC-MS/MSHuman Plasma98.8% researchgate.net
RecoveryLC-MS/MSRat Plasma97.78% - 99.23% ijrpr.com

Investigations into Matrix Effects and Ion Suppression Phenomena

Matrix effects occur when components of the biological matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement. longdom.org This can significantly impact the accuracy and precision of the analytical method. Therefore, a thorough investigation of matrix effects is a critical part of method validation.

The use of a stable isotope-labeled internal standard like Etonogestrel-D6 is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected in a similar manner by the matrix components. longdom.org However, it is still important to minimize these effects through effective sample preparation and chromatographic separation.

Several studies on etonogestrel have investigated matrix effects. In one UPLC-MS/MS method, no significant ionization suppression was observed within the linear range of the assay. nih.govnih.gov Another study found that while some matrix interference was present with initial protein precipitation methods, the use of a deuterated internal standard and optimization of the extraction procedure helped to control these effects. nih.gov A derivatization approach has also been successfully employed to circumvent inconsistent interferences from commercially sourced plasma, thereby improving method specificity and sensitivity. altasciences.com

The assessment of matrix effects often involves comparing the response of the analyte in a post-extraction spiked sample with the response in a neat solution. The internal standard-normalized matrix factor is calculated to evaluate the extent of ion suppression or enhancement.

Application of Etonogestrel D6 in Mechanistic and Preclinical Research

Role as an Internal Standard in Quantitative Bioanalysis

In the field of pharmacokinetics, accurately measuring the concentration of a drug in biological matrices like plasma or serum is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, and the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for ensuring data quality. nih.govresearchgate.net Etonogestrel-D6 is employed as a SIL-IS for the quantification of etonogestrel (B1671717), offering significant advantages in analytical performance. researchgate.netaltasciences.comnih.gov

The primary function of an internal standard is to correct for variations that can occur during sample handling and analysis. waters.com Because Etonogestrel-D6 is chemically identical to etonogestrel, differing only in isotopic composition, it exhibits nearly the same physicochemical properties. This includes its behavior during extraction from plasma, its movement through the liquid chromatography column, and its ionization efficiency in the mass spectrometer's source. chromatographyonline.com

Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and reproducible measurements of the etonogestrel concentration. researchgate.netnih.gov

Table 1: Benefits of Using Etonogestrel-D6 as an Internal Standard
BenefitMechanism
Improved AccuracyCorrects for analyte loss during sample preparation and extraction by tracking the analyte-to-internal standard ratio.
Enhanced ReproducibilityNormalizes for instrument variability and fluctuations in signal intensity over an analytical run.
Compensation for Matrix EffectsCo-elution with etonogestrel ensures both compounds experience similar signal suppression or enhancement from biological matrix components. chromatographyonline.comnih.gov

Biological samples are complex mixtures containing salts, lipids, proteins, and other metabolites that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect". nih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.

The most effective way to compensate for matrix effects is to use a co-eluting stable isotope-labeled internal standard. waters.comnih.gov Etonogestrel-D6 is designed to co-elute perfectly with etonogestrel. chromatographyonline.com As a result, both compounds are exposed to the same interfering components from the matrix at the same time, causing them to experience the same degree of signal suppression or enhancement. nih.gov By calculating the response ratio, the variability introduced by the matrix effect is effectively canceled out, ensuring the reliability of the quantitative results. nih.govnih.gov

Investigations of Deuterium (B1214612) Isotope Effects on Biochemical Processes

Beyond its role in bioanalysis, the deuterium substitution in Etonogestrel-D6 makes it a powerful probe for elucidating the mechanisms of drug metabolism. The replacement of a hydrogen atom with a heavier deuterium atom can alter the rate of chemical reactions, an effect known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org

The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. wikipedia.orglibretexts.org Consequently, if the cleavage of a C-H bond is the rate-determining step in an enzymatic reaction, the reaction will proceed more slowly when hydrogen is replaced with deuterium. libretexts.org This is known as a primary kinetic isotope effect.

Steroid biotransformation is heavily reliant on enzymes such as cytochrome P450s (CYPs) and reductases (e.g., 5α-reductase) that catalyze the cleavage of C-H bonds. nih.govwikipedia.org For instance, 5α-reductase is involved in the metabolism of various steroids. wikipedia.orgnih.gov By studying the metabolism of a deuterated steroid like Etonogestrel-D6, researchers can determine if C-H bond cleavage is a rate-limiting part of its biotransformation. A significant slowing of the reaction rate for the deuterated compound (a KIE > 1) provides strong evidence for this mechanistic step. nih.gov

Table 2: Illustrative Example of Kinetic Isotope Effect (KIE) in a Hypothetical Steroid Hydroxylation Reaction
CompoundSite of MetabolismRelative Reaction Rate (k)Kinetic Isotope Effect (kH/kD)
Protiated Steroid (Substrate-H)C-H bond100 units/sec7.14
Deuterated Steroid (Substrate-D)C-D bond14 units/sec

Deuterated compounds are indispensable tools for tracking metabolic processes. nih.govescholarship.org A key phenomenon that arises from the KIE is "metabolic switching". nih.govosti.gov If a primary metabolic pathway is slowed down due to deuteration at the site of enzymatic attack, the enzyme may instead metabolize the molecule at an alternative, non-deuterated site. nih.govnih.gov

By administering Etonogestrel-D6 in preclinical models and analyzing the resulting metabolites, researchers can compare its metabolic profile to that of non-labeled etonogestrel. A shift in the relative abundance of different metabolites—or the appearance of new ones—provides a clear map of the primary and secondary metabolic pathways. osti.govnih.gov This information is crucial for understanding how the drug is cleared from the body and for predicting potential drug-drug interactions involving metabolic enzymes. nih.gov

Preclinical Metabolic Fate and Biotransformation Studies

The metabolic journey of a compound is a cornerstone of preclinical assessment. For deuterated compounds like Etonogestrel-D6, this involves understanding how the substitution of hydrogen with deuterium atoms can influence enzymatic processes. This section explores the metabolism through in vitro subcellular fractions, microbial transformation, and comparative studies in animal models.

In Vitro Metabolism in Subcellular Fractions (e.g., Liver Microsomes, Cytochrome P450 Isoenzymes)

The in vitro metabolism of etonogestrel, the non-deuterated parent compound of Etonogestrel-D6, has been characterized using human liver microsomes. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are crucial for Phase I metabolism mdpi.com. Studies indicate that estrogens and progestins are primarily metabolized by CYP3A enzymes, with CYP3A4 being the predominant contributor nih.gov. For etonogestrel's parent compound, desogestrel (B1670305), the bioactivation to etonogestrel (3-ketodesogestrel) is catalyzed by CYP2C9 and potentially CYP2C19 nih.gov. Subsequent metabolism of etonogestrel itself is then mediated by CYP3A4 nih.gov.

The introduction of deuterium to form Etonogestrel-D6 is significant because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where the rate of a reaction that involves breaking this bond is slowed researchgate.netnih.gov. For CYP-mediated metabolism, which often involves C-H bond cleavage, the KIE can significantly decelerate the metabolic rate bioscientia.de.

Microbial Transformation of Etonogestrel and Identification of Novel Metabolites

Microbial transformation serves as a valuable tool in preclinical research to generate and identify potential mammalian metabolites and novel compounds. Studies on etonogestrel have utilized fungal species to investigate its biotransformation pathways.

Incubation of etonogestrel with the fungi Cunninghamella blakesleeana and Cunninghamella echinulata resulted in the production of several hydroxylated metabolites nih.govaub.edu.lb. Cunninghamella blakesleeana produced five distinct metabolites, while C. echinulata yielded three. Among the identified compounds, several were novel, demonstrating the utility of microbial systems in exploring metabolic possibilities nih.gov. The identified metabolites included mono- and di-hydroxylated derivatives, highlighting hydroxylation as a key metabolic route nih.govaub.edu.lb.

The table below summarizes the metabolites produced from the microbial transformation of etonogestrel.

MicroorganismMetabolites IdentifiedReference
Cunninghamella blakesleeana6β-hydroxy-11,22-epoxy-etonogestrel nih.govaub.edu.lb
11,22-epoxy-etonogestrel nih.govaub.edu.lb
10β-hydroxy-etonogestrel nih.govaub.edu.lb
6β-hydroxy-etonogestrel nih.govaub.edu.lb
14α-hydroxy-etonogestrel nih.govaub.edu.lb
Cunninghamella echinulata6β-hydroxy-11,22-epoxy-etonogestrel nih.govaub.edu.lb
10β-hydroxy-etonogestrel nih.govaub.edu.lb
14α-hydroxy-etonogestrel nih.govaub.edu.lb

These studies showcase the capacity of fungal CYP enzyme systems to modify the etonogestrel structure at various positions.

Comparative Metabolism of Etonogestrel and its Deuterated Forms in Animal Models

Direct preclinical studies comparing the metabolism of etonogestrel with Etonogestrel-D6 in animal models such as the rat or minipig have not been extensively reported in the literature. Such studies would be essential to definitively characterize the in vivo KIE. However, the known pharmacokinetic profile of etonogestrel in these models provides a basis for predicting the potential impact of deuteration nih.govresearchgate.net.

Deuteration can alter metabolic pathways, potentially reducing the formation of certain metabolites or redirecting metabolism towards alternative routes, a phenomenon known as "metabolic switching" researchgate.netnih.gov. If the primary metabolic pathway of etonogestrel is slowed in Etonogestrel-D6 due to the KIE, secondary pathways may become more significant. This could lead to a different metabolite profile and potentially altered clearance mechanisms. The use of deuterated standards in metabolic studies with liver microsomes has been crucial in confirming the formation of various metabolites and adduct structures by removing endogenous interferences researchgate.net.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential for predicting a drug's behavior in biological systems. Etonogestrel-D6 is primarily used as a tool to improve the accuracy of these models by enabling precise quantification of the parent drug, etonogestrel.

Non-Compartmental and Compartmental Pharmacokinetic Analysis in Animal Models (e.g., Rat, Minipig)

The pharmacokinetics of etonogestrel have been characterized in preclinical animal models, including the Sprague-Dawley rat and the Göttingen minipig nih.govtandfonline.com. These studies typically employ non-compartmental analysis (NCA) to determine key PK parameters from plasma concentration-time data researchgate.nettandfonline.com. NCA provides a model-independent method to calculate parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and clearance (CL) nih.gov.

In a study involving intravenous administration to Sprague-Dawley rats, the pharmacokinetics of etonogestrel were determined. The results provided foundational data on its distribution and elimination in this model nih.govresearchgate.net. The minipig has also been used as a non-rodent species for clinical translation, given its physiological similarities to humans gubra.dk. In these animal studies, deuterated standards like Etonogestrel-D6 are indispensable for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify plasma concentrations, ensuring the accuracy of the resulting PK parameters researchgate.net.

The table below presents a summary of the non-compartmental pharmacokinetic parameters for etonogestrel following intravenous administration in rats from a representative preclinical study.

ParameterUnitsValue (Mean ± SD)Reference
IV Bolus (30 µg)
Cmaxng/mL25.4 ± 4.10 tandfonline.com
AUCinfng·hr/mL32.5 ± 2.62 tandfonline.com
CLL/hr0.968 ± 0.0783 tandfonline.com
VzL22.8 ± 3.42 tandfonline.com
t1/2hr16.4 ± 1.62 tandfonline.com
IV Infusion (30 µg)
Cmaxng/mL2.05 ± 0.285 tandfonline.com
AUCinfng·hr/mL37.3 ± 4.04 tandfonline.com
CLL/hr0.803 ± 0.0872 tandfonline.com
VzL14.8 ± 2.37 tandfonline.com
t1/2hr12.8 ± 1.25 tandfonline.com

Data derived from studies in Sprague-Dawley rats.

In Silico Approaches for Predicting Deuterated Compound Disposition and Behavior

In silico (computational) modeling is increasingly used in early drug development to predict absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing reliance on extensive experimental testing pensoft.net. These methods can be broadly categorized as ligand-based or structure-based creative-biolabs.com. Ligand-based approaches predict metabolic fate based on the chemical structure of the compound, while structure-based approaches model the interaction between the compound and specific metabolic enzymes like CYPs creative-biolabs.com.

For deuterated compounds such as Etonogestrel-D6, in silico models can be used to predict potential sites of metabolism where a KIE might occur. However, predicting the precise magnitude of the KIE and its ultimate impact on the pharmacokinetic profile remains a significant challenge bioscientia.denih.gov. While models can identify likely sites for CYP-mediated oxidation, the complexity of the enzymatic reaction means that the potential for an isotope effect on intrinsic clearance cannot be reliably predicted and must be confirmed experimentally nih.gov.

Future Directions and Emerging Research Avenues for Etonogestrel D6

Integration with Advanced Omics Technologies for Comprehensive Profiling (e.g., Metabolomics, Lipidomics)

The systemic effects of hormonal contraceptives like etonogestrel (B1671717) are widespread, influencing various metabolic pathways. nih.gov Advanced analytical fields such as metabolomics and lipidomics offer a powerful lens to investigate these comprehensive biological changes. nih.gov Future research will increasingly leverage these technologies to create detailed profiles of the metabolic and lipidic shifts induced by etonogestrel administration. In these complex analyses, which measure hundreds to thousands of small molecules simultaneously, precision and accuracy are paramount.

The use of Etonogestrel-D6 as an internal standard is crucial for anchoring the quantitative data within these large-scale studies. By providing a stable, non-native reference point that behaves almost identically to the analyte during sample extraction and analysis, Etonogestrel-D6 helps to correct for variability in sample preparation and instrument response. kcasbio.comaptochem.comclearsynth.com This ensures that observed changes in the metabolome or lipidome can be confidently attributed to the physiological effects of etonogestrel rather than analytical error.

Future studies are expected to use Etonogestrel-D6 in targeted and untargeted omics workflows to:

Identify novel biomarkers associated with etonogestrel efficacy and side effects.

Understand the impact of etonogestrel on lipid metabolism, which has implications for cardiovascular health. sigmaaldrich.com

Elucidate the metabolic pathways through which etonogestrel interacts with other endogenous and exogenous compounds.

The data generated from these omics studies, underpinned by the quantitative accuracy afforded by standards like Etonogestrel-D6, will provide a more holistic understanding of etonogestrel's mechanism of action and its systemic biological impact. nih.govnih.gov

Table 1: Application of Etonogestrel-D6 in Advanced Omics Research

Omics Technology Role of Etonogestrel-D6 Research Goal Potential Outcome
Metabolomics Internal standard for LC-MS/MS quantification of etonogestrel. To map the systemic metabolic footprint of etonogestrel exposure. Identification of metabolic pathways affected by the drug; discovery of biomarkers for efficacy or adverse effects. nih.gov
Lipidomics Internal standard to ensure accurate quantification amidst complex lipid matrices. To profile changes in lipid species (e.g., triglycerides, phospholipids) following etonogestrel use. Deeper understanding of the drug's influence on lipid metabolism and cardiovascular risk markers. nih.gov

Development of Novel Deuteration Strategies for Steroids with Enhanced Precision and Scalability

The synthesis of deuterated standards like Etonogestrel-D6 is a critical step that dictates its purity, cost, and availability. Traditional methods for deuterium (B1214612) labeling can sometimes lack selectivity or require harsh conditions. nih.gov Emerging research focuses on developing more precise, efficient, and scalable deuteration strategies for complex molecules like steroids.

One promising approach is the use of an ultrasound-assisted microcontinuous process . This technique combines flow chemistry with ultrasound to accelerate the hydrogen-deuterium exchange reaction, allowing for the synthesis of deuterated steroids at room temperature with high selectivity (up to 98%) and deuterium incorporation (up to 99%). nih.gov This method is not only rapid and efficient but also supports gram-scale synthesis, making the production of high-purity deuterated standards more feasible and cost-effective. nih.govresearchgate.net

Another innovative strategy involves the use of nanostructured iron catalysts . These catalysts, derived from abundant materials like cellulose (B213188) and iron salts, can facilitate the selective deuteration of various organic molecules using inexpensive heavy water (D₂O). nih.gov This method has been demonstrated to be highly scalable, with successful syntheses performed on a kilogram scale. nih.gov Applying such technologies to the synthesis of Etonogestrel-D6 could significantly improve its production, ensuring a reliable supply for large-scale clinical trials and research studies.

Table 2: Comparison of Deuteration Strategies for Steroids

Deuteration Strategy Key Advantages Relevance for Etonogestrel-D6
Traditional Methods Established protocols. Foundation for current synthesis.
Ultrasound-Assisted Microcontinuous Process High selectivity and d-incorporation; rapid, room-temperature reaction; gram-scale synthesis. nih.gov Potential for more efficient, cost-effective, and higher-purity production.
Nanostructured Iron Catalysis Uses inexpensive D₂O; highly scalable (kilogram-scale demonstrated); catalyst is air- and water-stable. nih.gov Enables large-scale, industrial production to meet growing research demands.
Photocatalysis & Electrocatalysis High selectivity under mild conditions. researchgate.net Future methods for achieving highly specific deuterium labeling patterns.

Expanding Applications in Preclinical Drug Discovery, Development, and Mechanistic Toxicology Research

In preclinical drug development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for evaluating its potential as a therapeutic agent. srce.hr Stable isotope-labeled compounds are invaluable tools in these studies. Etonogestrel-D6 is ideally suited for use in preclinical pharmacokinetic (PK) studies to accurately determine the concentration and fate of etonogestrel in animal models. wuxiapptec.com

The use of a deuterated internal standard is critical for generating reliable data on key PK parameters such as bioavailability, half-life, and tissue distribution. kcasbio.com Because Etonogestrel-D6 co-elutes with the unlabeled drug and has nearly identical physicochemical properties, it effectively normalizes variations during sample processing and analysis, leading to highly accurate quantification. aptochem.com

Furthermore, Etonogestrel-D6 has significant potential in mechanistic toxicology . By using a "tracer," researchers can follow the metabolic fate of etonogestrel to identify and quantify its metabolites. This is crucial for determining if any metabolites are pharmacologically active or contribute to toxicity. srce.hrmdpi.com Understanding these pathways is a fundamental aspect of a comprehensive safety assessment required for drug development. Future research will likely see increased use of Etonogestrel-D6 in:

Rodent PK studies to establish dose-exposure relationships. wuxiapptec.com

Metabolite identification studies to create a full metabolic map of etonogestrel.

Drug-drug interaction studies to see how co-administered medications affect the metabolism of etonogestrel. societyfp.org

Advancements in Analytical Platforms for High-Throughput Quantitative Analysis Utilizing Etonogestrel-D6 as a Standard

The current gold standard for quantifying etonogestrel in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS), where Etonogestrel-D6 is a preferred internal standard. researchgate.netresearchgate.net Existing methods using Ultra-Performance Liquid Chromatography (UPLC)-MS/MS are sensitive and robust, with limits of quantification in the picogram per milliliter (pg/mL) range. nih.govnih.govscispace.com

Future advancements will focus on making these platforms even more efficient and sensitive to support large-scale clinical and epidemiological studies. Key areas of development include:

Higher Throughput: Automation of sample preparation, such as using 96-well plate formats for solid-phase extraction (SPE), can significantly increase the number of samples processed. mdpi.comnih.gov Coupled with faster chromatography, future platforms could analyze hundreds of samples per day. nih.gov

Increased Sensitivity: As analytical instruments like triple quadrupole mass spectrometers become more sensitive, it will be possible to quantify etonogestrel in smaller sample volumes (e.g., via microsampling) or in matrices where concentrations are extremely low. thermofisher.cnsciex.com

Multiplexing: Development of expanded panels that can simultaneously quantify etonogestrel along with other synthetic progestins, estrogens, and endogenous steroids in a single run. nih.govcdc.gov This is highly efficient for studies monitoring compliance or investigating complex hormonal interactions.

In all these advancements, the role of high-purity deuterated internal standards like Etonogestrel-D6 remains indispensable. It provides the foundation for robust, reliable, and reproducible quantification, ensuring that data generated on these advanced platforms are accurate and comparable across different studies and laboratories. kcasbio.comlcms.cz

Table 3: Evolution of Analytical Platforms for Etonogestrel Quantification

Platform Feature Current State (UPLC-MS/MS) Future Direction Benefit of Etonogestrel-D6
Throughput ~70-250 samples/day. nih.gov Fully automated workflows; faster chromatography. mdpi.com Ensures consistency and accuracy in large batches.
Sensitivity (LOQ) ~25-50 pg/mL. nih.govnih.gov Sub-picogram levels (e.g., 1-5 pg/mL). thermofisher.cn Enables accurate quantification even at extremely low concentrations.
Sample Volume ~50-400 µL of plasma/serum. researchgate.netnih.gov Microsampling (e.g., <20 µL). Critical for minimizing matrix effects in smaller, more concentrated samples.
Analyte Panel Often targets etonogestrel alone or with a few other steroids. scispace.com Simultaneous quantification of a comprehensive panel of 10+ synthetic and endogenous steroids. nih.gov Provides a stable reference for complex multiplex assays, preventing cross-analyte interference.

Q & A

Q. What steps ensure reproducibility in synthesizing Etonogestrel-D6 (major)?

  • Methodological Answer : Document reaction conditions (temperature, catalysts) in detail. Share spectral data (NMR, MS) in public repositories (e.g., ChemSpider). Use Open Science Framework (OSF) to publish step-by-step protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.